molecular formula C25H15Cl2NO7S2 B15042559 bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate

Cat. No.: B15042559
M. Wt: 576.4 g/mol
InChI Key: UQSVNOHUJQKYQX-UHFFFAOYSA-N
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Description

Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate: is a complex organic compound characterized by its unique structure, which includes two chlorophenyl groups, a hydroxyimino group, and a fluorene backbone with disulfonate groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate typically involves multiple steps. One common approach is the condensation reaction of 9-fluorenone with 2-chlorophenylhydrazine to form the intermediate, followed by oxidation to introduce the hydroxyimino group. The final step involves sulfonation to introduce the disulfonate groups. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification processes such as recrystallization, distillation, and chromatography are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The chlorophenyl groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield nitroso or nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Chemistry: In chemistry, bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is used as a building block for the synthesis of more complex molecules

Biology: In biological research, this compound can be used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions makes it useful in labeling and detecting biomolecules.

Medicine: In medicine, derivatives of this compound may have potential therapeutic applications. For example, its structural features could be exploited to design drugs with specific biological activities, such as anti-inflammatory or anticancer properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with proteins and enzymes, affecting their activity. Additionally, the chlorophenyl groups can participate in hydrophobic interactions, further influencing the compound’s biological effects. The disulfonate groups enhance the compound’s solubility and stability, facilitating its use in various applications.

Comparison with Similar Compounds

  • Bis(4-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
  • Bis(2-bromophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate
  • Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-dicarboxylate

Uniqueness: Bis(2-chlorophenyl) 9-(hydroxyimino)-9H-fluorene-2,7-disulfonate is unique due to the presence of both chlorophenyl and disulfonate groups. This combination of functional groups imparts distinct chemical and physical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C25H15Cl2NO7S2

Molecular Weight

576.4 g/mol

IUPAC Name

bis(2-chlorophenyl) 9-hydroxyiminofluorene-2,7-disulfonate

InChI

InChI=1S/C25H15Cl2NO7S2/c26-21-5-1-3-7-23(21)34-36(30,31)15-9-11-17-18-12-10-16(14-20(18)25(28-29)19(17)13-15)37(32,33)35-24-8-4-2-6-22(24)27/h1-14,29H

InChI Key

UQSVNOHUJQKYQX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)OS(=O)(=O)C2=CC3=C(C=C2)C4=C(C3=NO)C=C(C=C4)S(=O)(=O)OC5=CC=CC=C5Cl)Cl

Origin of Product

United States

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